molecular formula C13H18N2O4 B2919534 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034384-36-4

3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione

カタログ番号 B2919534
CAS番号: 2034384-36-4
分子量: 266.297
InChIキー: SSYMWXISWKARBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

科学的研究の応用

Pharmaceutical Drug Development

Piperidine derivatives, such as the one , are crucial in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, including alkaloids. The compound’s structure can be utilized in the synthesis of drugs due to its potential biological activity. For instance, piperidine derivatives have been used in the development of drugs targeting neurological disorders and pain management .

Synthesis of Biologically Active Molecules

The cyclobutanecarbonyl and piperidin-4-yl groups within the compound can be involved in intra- and intermolecular reactions leading to the formation of various biologically active molecules. These reactions can include hydrogenation, cyclization, cycloaddition, and amination, which are pivotal in creating new medicinal compounds .

Designing Dual Inhibitors for Cancer Therapy

Piperidine derivatives have been designed as dual inhibitors for specific cancer therapies. For example, they have been used in the design of clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors, which are significant in the treatment of certain types of lymphomas .

Targeted Protein Degradation

The compound can serve as a linker in the development of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to induce the degradation of specific proteins. The structural features of the compound may influence the 3D orientation of the degrader and optimize drug-like properties for targeted protein degradation .

Chemical Synthesis and Organic Chemistry Research

In organic chemistry, the compound’s structure can be used to develop new synthetic methodologies. It can act as a substrate for multicomponent reactions, which are efficient ways to synthesize complex molecules from simpler ones. This has implications for the rapid and cost-effective synthesis of new chemical entities .

Neuropharmacology

Due to the presence of the piperidine moiety, this compound could be explored for its neuropharmacological applications. Piperidine-based compounds have been associated with various central nervous system activities, which makes them candidates for the development of neuroactive drugs .

Alkaloid Synthesis

Alkaloids, which are naturally occurring chemical compounds that mostly contain basic nitrogen atoms, often include piperidine as part of their structure. The compound could be used as a precursor or intermediate in the synthesis of complex alkaloids, which have a wide range of pharmacological effects .

Agricultural Chemistry

Piperidine derivatives are also explored for their potential use in agricultural chemistry, particularly as components of pesticides or herbicides. The structural complexity and potential reactivity of the compound could lead to the development of new agents to protect crops and improve agricultural productivity .

将来の方向性

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of novel piperidine derivatives and the exploration of their therapeutic applications are likely to be key areas of focus in future research .

作用機序

Target of Action

The primary targets of 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione are soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes play crucial roles in the metabolism of fatty acids and other bioactive lipids, and their inhibition can have significant effects on cellular signaling pathways .

Mode of Action

This compound acts as a dual inhibitor of sEH and FAAH . By binding to the active sites of these enzymes, it prevents them from catalyzing their respective reactions . This inhibition disrupts the normal metabolic pathways of fatty acids and other lipids, leading to changes in cellular signaling .

Biochemical Pathways

The inhibition of sEH and FAAH affects several biochemical pathways. sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), bioactive lipids that have vasodilatory and anti-inflammatory effects . FAAH, on the other hand, is responsible for the breakdown of endocannabinoids, which are involved in pain sensation, mood, and memory . By inhibiting these enzymes, the compound can potentially enhance the effects of EETs and endocannabinoids .

Pharmacokinetics

Based on its structural similarity to other piperidine derivatives, it is likely to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further investigated to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context. In general, inhibition of sEH and FAAH can lead to increased levels of EETs and endocannabinoids, respectively . This can result in enhanced vasodilation, reduced inflammation, and altered pain sensation and mood .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to its targets . Additionally, individual variations in enzyme levels and activity can also influence the compound’s efficacy .

特性

IUPAC Name

3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c16-11-8-19-13(18)15(11)10-4-6-14(7-5-10)12(17)9-2-1-3-9/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYMWXISWKARBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。